molecular formula C13H14ClN3O4 B1418129 ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-18-5

ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate

Cat. No.: B1418129
CAS No.: 477854-18-5
M. Wt: 311.72 g/mol
InChI Key: SBSJWJUHJZRFQW-UHFFFAOYSA-N
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Description

Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a hydrazono group, a chlorophenyl group, and a carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other compounds .

Properties

IUPAC Name

ethyl N-[2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,18H,3H2,1-2H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSJWJUHJZRFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
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ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
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ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
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Reactant of Route 6
ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate

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